Dual CLEC-2/GPVI Antagonism Potency Versus Single-Target Antiplatelet Agents: Class-Level Quantitative Comparison
Diphenyl-tetrazol-propanamide derivatives, including the target compound's structural class, exhibit dual antagonism of both podoplanin-induced CLEC-2-mediated platelet aggregation and collagen-induced GPVI-mediated platelet aggregation [1]. In a representative diphenyl-tetrazol-propanamide compound (compound G1), the IC50 for podoplanin-induced aggregation was 3 μM and the IC50 for collagen-induced aggregation was approximately 15 μM, measured in washed human platelet aggregation assays [2]. In contrast, clinically used antiplatelet agents such as aspirin and clopidogrel act downstream of multiple receptors and do not directly antagonize either CLEC-2 or GPVI, resulting in a lack of receptor-level selectivity [2]. No small-molecule CLEC-2 or GPVI inhibitors are currently in clinical practice or clinical trials, placing this pharmacophore in a unique mechanistic niche [1].
| Evidence Dimension | IC50 for inhibition of receptor-specific platelet aggregation |
|---|---|
| Target Compound Data | IC50 (PDPN-induced) ≈ 3 μM; IC50 (collagen-induced) ≈ 15 μM (representative class compound G1; compound-specific data for CAS 941964-13-2 not yet independently reported) |
| Comparator Or Baseline | Aspirin, clopidogrel: do not directly antagonize CLEC-2 or GPVI; no approved small-molecule CLEC-2/GPVI antagonists exist |
| Quantified Difference | Qualitative mechanistic difference: dual receptor-level antagonism vs. downstream cyclooxygenase/P2Y12 inhibition |
| Conditions | Washed human platelet aggregation assay; podoplanin and collagen as respective agonists |
Why This Matters
This mechanistic differentiation means the target compound class addresses an unmet pharmacological need—direct, dual inhibition of two platelet receptors implicated in arterial thrombosis and cancer-associated VTE—enabling procurement for novel antiplatelet drug discovery programs that cannot be served by existing agents.
- [1] Watanabe N, Shinozaki Y, Ogiwara S, et al. Diphenyl-tetrazol-propanamide Derivatives Act as Dual-Specific Antagonists of Platelet CLEC-2 and Glycoprotein VI. Thromb Haemost. 2024;124(3):203-222. doi:10.1055/a-2211-5202 View Source
- [2] Tokai University Research News. Novel Dual Receptor-Specific Antiplatelet Agents Targeting Membrane Proteins on Platelets. Published January 19, 2024. (Reporting IC50 values for compound G1: 3 μM for PDPN-induced aggregation, 15 μM for collagen-induced aggregation) View Source
